Dichlorodiethylsilane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodiethylsilane is typically synthesized by reacting powdered silicon with ethyl chloride at elevated temperatures (around 300°C) in the presence of copper powder as a catalyst . The reaction can be represented as: [ \text{Si} + 2 \text{C}_2\text{H}_5\text{Cl} \rightarrow (\text{C}_2\text{H}_5)_2\text{SiCl}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the same reaction but is carried out in a fluidized bed reactor to ensure efficient mixing and heat transfer. The process is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dichlorodiethylsilane undergoes several types of chemical reactions, including hydrolysis, substitution, and condensation.
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Hydrolysis: When exposed to water or moisture, this compound hydrolyzes to form diethylsilanediol and hydrogen chloride. The reaction is highly exothermic and must be controlled to prevent violent reactions . [ (\text{C}_2\text{H}_5)_2\text{SiCl}_2 + 2 \text{H}_2\text{O} \rightarrow (\text{C}_2\text{H}_5)_2\text{Si(OH)}_2 + 2 \text{HCl} ]
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Substitution: this compound can react with alcohols to form diethylalkoxysilanes. For example, with methanol, it forms diethylmethoxysilane and hydrogen chloride . [ (\text{C}_2\text{H}_5)_2\text{SiCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow (\text{C}_2\text{H}_5)_2\text{Si(OCH}_3)_2 + 2 \text{HCl} ]
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Condensation: The compound can also undergo condensation reactions to form polysiloxanes, which are useful in the production of silicone-based materials .
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, alcohols, and various nucleophiles. Reactions are typically carried out under controlled conditions to manage the exothermic nature of the reactions and to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include diethylsilanediol, diethylalkoxysilanes, and polysiloxanes .
Scientific Research Applications
Dichlorodiethylsilane has a wide range of applications in scientific research and industry:
Organic Synthesis: It is used as a precursor in the synthesis of various organosilicon compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Pharmaceuticals: The compound is used in the synthesis of ethchlorvynol, a sedative and hypnotic medication.
Agrochemicals: It is employed in the production of certain pesticides and herbicides.
Material Science: this compound is used in the production of silicone-based materials, which have applications in sealants, adhesives, and coatings.
Mechanism of Action
Dichlorodiethylsilane is similar to other chlorosilanes such as dichlorodimethylsilane, dichlorodiphenylsilane, and dichlorodiisopropylsilane. its unique ethyl groups confer different reactivity and physical properties compared to its analogs .
Comparison with Similar Compounds
- Dichlorodimethylsilane
- Dichlorodiphenylsilane
- Dichlorodiisopropylsilane
- Chlorodimethylsilane
- Methyltrichlorosilane
Each of these compounds has distinct applications and reactivity profiles, making them suitable for different industrial and research purposes.
Properties
IUPAC Name |
dichloro(diethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLOHCRAPOSXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Si | |
Record name | DIETHYLDICHLOROSILANE | |
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Related CAS |
125457-08-1 | |
Record name | Silane, dichlorodiethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID3025043 | |
Record name | Diethyldichlorosilane | |
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Molecular Weight |
157.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyldichlorosilane appears as a colorless liquid with a pungent odor. Flash point 77 °F. Corrosive to metals and tissue. Vapors are heavier than air., Colorless liquid; [HSDB] Acrid odor; [Alfa Aesar MSDS] | |
Record name | DIETHYLDICHLOROSILANE | |
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Record name | Diethyldichlorosilane | |
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Boiling Point |
262 to 266 °F at 760 mmHg (decomposes) (NTP, 1992), 129 °C (decomposes) | |
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Record name | Diethyldichlorosilane | |
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Flash Point |
75.2 °F (NTP, 1992), 77 °F (25 °C) (open cup) | |
Record name | DIETHYLDICHLOROSILANE | |
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Record name | Diethyldichlorosilane | |
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Solubility |
Decomposes (NTP, 1992), 1 G SOL IN 100 ML ETHER | |
Record name | DIETHYLDICHLOROSILANE | |
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Record name | Diethyldichlorosilane | |
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Density |
1.05 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0504 g/cu cm at 20 °C | |
Record name | DIETHYLDICHLOROSILANE | |
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Vapor Density |
5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.14 (Air = 1) | |
Record name | DIETHYLDICHLOROSILANE | |
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Vapor Pressure |
5 mmHg at 56.7 °F ; 10 mmHg at 77.7 °F; 20 mmHg at 99.9 °F (NTP, 1992), 11.9 [mmHg], VP: 5.386 kPa (40.4 mm Hg) at 48.10 °C, 11.9 mm Hg at 25 °C | |
Record name | DIETHYLDICHLOROSILANE | |
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Color/Form |
Colorless liquid | |
CAS No. |
1719-53-5 | |
Record name | DIETHYLDICHLOROSILANE | |
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Record name | Dichlorodiethylsilane | |
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Record name | Diethyldichlorosilane | |
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Record name | Diethyldichlorosilane | |
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Record name | Silane, dichlorodiethyl- | |
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Record name | Dichloro(diethyl)silane | |
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Record name | DICHLORODIETHYLSILANE | |
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Melting Point |
-141.7 °F (NTP, 1992), -96.5 °C | |
Record name | DIETHYLDICHLOROSILANE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dichlorodiethylsilane primarily acts as a surface modifier, reacting with hydroxyl groups present on various materials. [, , , ] For instance, when applied to cellulose fibers, it reacts with surface hydroxyl groups, replacing them with diethylsilyl groups. [, , , ] This modification significantly alters the surface properties, increasing hydrophobicity and acidity due to the electronegative nature of the chlorine atoms present in the silane molecule. [, , , ] These changes influence the material's interaction with other substances, impacting properties like adhesion, adsorption behavior, and compatibility with polymers like PVC. [, , , ]
A:
- Spectroscopic Data: While the provided papers don't delve into detailed spectroscopic data, techniques like FTIR and XPS are commonly used to confirm the presence of Si-Cl, Si-C, and C-H bonds, validating its structure. [, , ]
ANone: The provided research papers primarily focus on this compound's role as a surface modifier and not as a catalyst. Therefore, information regarding its catalytic properties, reaction mechanisms, selectivity, and applications cannot be derived from these sources.
A: The provided research specifically investigates the effect of this compound compared to other silane-based treatments with different functional groups (like aminosilanes). [, , ] These studies highlight that replacing the chlorine atoms with other groups, such as amino groups, alters the surface properties and the resulting material interactions. [, , ] For example, aminosilane treatment leads to a basic surface with improved adhesion to PVC compared to the acidic surface obtained by this compound treatment. [, , ] This comparison suggests a strong structure-activity relationship, emphasizing the influence of the functional groups on the silane molecule's effectiveness as a surface modifier.
A: The research papers highlight several alternative surface modification agents, including γ-aminopropyltriethoxysilane, phthalic anhydride, and maleated polypropylene. [, , ] These alternatives exhibit different surface properties and adhesion characteristics compared to this compound. [, , ] Choosing the most appropriate option depends on the desired application and target material.
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